Product packaging for 2-(hydrazinylmethyl)-N,N-dimethylaniline(Cat. No.:)

2-(hydrazinylmethyl)-N,N-dimethylaniline

Cat. No.: B13200163
M. Wt: 165.24 g/mol
InChI Key: KIBJKYQUZCDASF-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-N,N-dimethylaniline is an organic compound with the molecular formula C9H15N3 . Its hydrochloride salt form has the CAS number 1955541-27-1 and a molecular weight of 201.70 g/mol . The dihydrochloride salt is also available under CAS 849021-12-1 with a molecular weight of 238.16 g/mol . The compound features a core N,N-dimethylaniline structure, a common motif in various chemical syntheses , linked to a hydrazine functional group. This hydrazinylmethyl substitution makes it a potential multi-functional building block in organic and medicinal chemistry research. It may serve as a key intermediate for the synthesis of more complex molecules, such as heterocycles or pharmaceuticals. The structural similarity to aniline derivatives suggests potential applications in materials science, for instance in the development of dyes or ligands . In a research context, compounds with the N,N-dimethylaniline group have been extensively studied in reduction chemistry, where they can be transformed into dienamine intermediates that are valuable for subsequent cycloaddition reactions or electrophilic substitutions . Furthermore, the presence of the hydrazine group typically confers nucleophilic and metal-chelating properties, which can be exploited to develop catalysts or coordination polymers. Researchers should handle this compound with appropriate precautions. A related dihydrochloride salt form of this compound has associated hazard statements indicating it may cause skin and eye irritation and may cause respiratory irritation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N3 B13200163 2-(hydrazinylmethyl)-N,N-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(hydrazinylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C9H15N3/c1-12(2)9-6-4-3-5-8(9)7-11-10/h3-6,11H,7,10H2,1-2H3

InChI Key

KIBJKYQUZCDASF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1CNN

Origin of Product

United States

Synthetic Methodologies for 2 Hydrazinylmethyl N,n Dimethylaniline and Analogous Structures

Established Synthetic Pathways to 2-(Hydrazinylmethyl)-N,N-dimethylaniline

The synthesis of the target compound, this compound, can be approached through two primary strategies: direct synthesis from a suitable precursor or derivatization from a pre-functionalized N,N-dimethylaniline intermediate.

Direct Synthetic Routes from Precursors

A plausible and direct route to this compound involves the nucleophilic substitution of a leaving group at the benzylic position of an N,N-dimethylaniline derivative with hydrazine (B178648). A common precursor for such a reaction would be a 2-(halomethyl)-N,N-dimethylaniline, such as 2-(chloromethyl)-N,N-dimethylaniline or 2-(bromomethyl)-N,N-dimethylaniline.

The synthesis of these precursors typically starts from N,N-dimethylaniline. For instance, 2-(chloromethyl)-N,N-dimethylaniline can be prepared, although specific literature for this exact compound is scarce. However, analogous anilines, like 2-(chloromethyl)aniline, are synthesized by the chlorination of the corresponding hydroxymethyl derivative, such as 2-(hydroxymethyl)aniline, using reagents like thionyl chloride (SOCl₂).

Another potential precursor is N,N-dimethylaniline-2-carbaldehyde. This aldehyde can undergo reductive amination with hydrazine. This reaction typically involves the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine. Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. A nickel-catalyzed reductive amination of aldehydes and ketones using hydrazine hydrate (B1144303) has been reported as a general and facile method for synthesizing primary amines, and a similar approach could be adapted for this synthesis. rsc.orgkoreascience.kr

PrecursorReagentProductPlausible Method
2-(Chloromethyl)-N,N-dimethylanilineHydrazine (N₂H₄)This compoundNucleophilic Substitution
N,N-Dimethylaniline-2-carbaldehyde1. Hydrazine (N₂H₄) 2. Reducing Agent (e.g., NaBH₄)This compoundReductive Amination

Derivatization Strategies from Substituted N,N-Dimethylaniline Intermediates

An alternative strategy involves the derivatization of a pre-existing substituted N,N-dimethylaniline. This approach could involve several steps. For example, one could start with 2-amino-N,N-dimethylaniline and introduce the hydrazinylmethyl group. However, a more practical approach would be to first introduce a functional group that can be converted to the hydrazinylmethyl moiety.

One such approach could involve the formylation of N,N-dimethylaniline to produce N,N-dimethylaniline-2-carbaldehyde. rsc.org This aldehyde can then be converted to the target compound via reductive amination as described above.

Synthesis of Related Hydrazine and Hydrazone Derivatives Incorporating N,N-Dimethylaniline Moieties

The N,N-dimethylaniline scaffold is a versatile building block for a variety of derivatives, including hydrazines and hydrazones.

Condensation Reactions for Hydrazone Formation

Hydrazones are readily synthesized through the condensation reaction of a carbonyl compound with a hydrazine. In the context of N,N-dimethylaniline derivatives, N,N-dimethylaniline-2-carbaldehyde can be reacted with various substituted or unsubstituted hydrazines to yield the corresponding hydrazones. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

AldehydeHydrazineProduct
N,N-Dimethylaniline-2-carbaldehydeHydrazineN,N-Dimethylaniline-2-carbaldehyde hydrazone
N,N-Dimethylaniline-2-carbaldehydePhenylhydrazineN,N-Dimethylaniline-2-carbaldehyde phenylhydrazone
N,N-Dimethylaniline-2-carbaldehyde2,4-DinitrophenylhydrazineN,N-Dimethylaniline-2-carbaldehyde 2,4-dinitrophenylhydrazone

These hydrazones are often crystalline solids and can be used as intermediates for further synthetic transformations or studied for their own chemical and biological properties.

Reductive Alkylation and Methylation Techniques in Aniline (B41778) Chemistry

The N,N-dimethylaniline moiety itself is commonly synthesized via the reductive alkylation or methylation of aniline. These methods are crucial for preparing the core structure of the target compound and its analogues.

One-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) has been developed, where nitrobenzene is first hydrogenated to aniline, which is then N-methylated in the same reaction vessel. rsc.org Traditional methods involve heating aniline with methanol in the presence of an acid catalyst under pressure. prepchem.comsciencemadness.orgchemicalbook.com More recent and "greener" approaches utilize dimethyl carbonate as a methylating agent in the presence of zeolite catalysts. researchgate.netresearchgate.net

Furthermore, reductive amination can be used to introduce the N,N-dimethylamino group. For instance, the reaction of an appropriate aldehyde or ketone with dimethylamine (B145610) in the presence of a reducing agent like borohydride exchange resin (BER) can yield N,N-dimethylated amines. koreascience.kr These techniques are fundamental to aniline chemistry and provide the foundation for synthesizing a wide array of N,N-dimethylaniline derivatives.

Starting MaterialMethylating/Alkylating AgentCatalyst/Reducing AgentProduct
AnilineMethanolSulfuric AcidN,N-Dimethylaniline
NitrobenzeneMethanolRaney-NiN,N-Dimethylaniline
AnilineDimethyl CarbonateZeolite FeHY-mmmN,N-Dimethylaniline
AnilineParaformaldehydeOxalic Acid DihydrateN,N-Dimethylaniline chemicalbook.com

Preparation of Triazene-N-Oxide Derivatives

The synthesis of triazene-N-oxide derivatives incorporating an N,N-dimethylaniline moiety is a more complex process. The synthesis of N,N-dimethylaniline N-oxides is well-established and typically involves the oxidation of N,N-dimethylaniline with an oxidizing agent such as hydrogen peroxide or a peroxy acid. nih.govresearchgate.net

The formation of the triazene (B1217601) group attached to the N,N-dimethylaniline ring can be achieved through diazotization of an amino-substituted N,N-dimethylaniline followed by coupling with a suitable amine. However, the direct synthesis of a triazene-N-oxide from an N,N-dimethylaniline derivative is not commonly reported. A potential, though speculative, route could involve the reaction of a nitroso-N,N-dimethylaniline derivative with a hydroxylamine (B1172632) or a related nitrogen nucleophile, followed by oxidation.

Alternatively, a pre-formed triazene could be N-oxidized, although the selectivity of such an oxidation would be a significant challenge. Given the reactivity of the N,N-dimethylamino group towards oxidation, protecting group strategies might be necessary. The synthesis of such compounds remains an area for further research and development.

Advanced Spectroscopic and Structural Elucidation of 2 Hydrazinylmethyl N,n Dimethylaniline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(hydrazinylmethyl)-N,N-dimethylaniline is anticipated to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), N,N-dimethyl, and hydrazinyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating N,N-dimethylamino group and the electron-withdrawing hydrazinylmethyl substituent.

Based on data from analogous ortho-substituted N,N-dimethylanilines, the aromatic protons are expected to appear in the range of δ 6.7-7.5 ppm. The N,N-dimethyl protons would likely present as a sharp singlet around δ 2.7 ppm. The methylene protons of the hydrazinylmethyl group are predicted to resonate as a singlet at approximately δ 3.8-4.2 ppm, based on data from benzylhydrazine. The protons on the terminal NH2 group of the hydrazine (B178648) moiety are expected to appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.7 - 7.5Multiplet
-CH₂-3.8 - 4.2Singlet
-N(CH₃)₂~2.7Singlet
-NH₂VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methylene carbon, and the N-methyl carbons.

The aromatic region will display six signals, with the carbon attached to the N,N-dimethylamino group (C1) being significantly shielded. The carbon bearing the hydrazinylmethyl group (C2) will also show a characteristic shift. Data from N,2-dimethylaniline suggests the aromatic carbons will resonate in the range of δ 110-150 ppm. The N-methyl carbons are predicted to appear around δ 45 ppm. Drawing from data for benzylhydrazine, the methylene carbon is anticipated to have a chemical shift in the region of δ 50-60 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C1 (C-N(CH₃)₂)~150
Aromatic C2 (C-CH₂NHNH₂)~130
Other Aromatic C110 - 130
-CH₂-50 - 60
-N(CH₃)₂~45

Elucidation of Molecular Connectivity via Two-Dimensional (2D) NMR Methods

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily be observed among the aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would unequivocally link the proton signals of the N-methyl, methylene, and aromatic groups to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

Solid-State NMR Studies of Related N,N-Dimethylaniline Derivatives

While solid-state NMR data for the title compound is not available, studies on para-substituted N,N-dimethylaniline derivatives provide valuable insights. Solid-state ¹⁵N NMR studies have shown that the nitrogen chemical shift tensor is sensitive to the electronic nature of the substituents on the aromatic ring. rsc.orgrsc.org These studies reveal that both the isotropic chemical shift and the tensor components are influenced by changes in the n-π* and σ-π* energy gaps. rsc.orgrsc.org For this compound in the solid state, it would be expected that intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group, would further influence the nitrogen chemical shifts.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Absorption Characterization

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

N-H Stretching: The hydrazinyl group would give rise to symmetric and asymmetric N-H stretching vibrations, typically observed in the range of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine in the hydrazinyl group is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the aliphatic amine functionalities would be observed in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Hydrazinyl N-H3200 - 3400Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2800 - 3000Stretching
Aromatic C=C1450 - 1600Stretching
Hydrazinyl N-H~1600Bending
Aromatic C-N1250 - 1350Stretching

Raman Scattering Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its molecular structure. For this compound, the Raman spectrum is expected to be a composite of the vibrational modes originating from the N,N-dimethylaniline moiety and the hydrazinylmethyl substituent.

Detailed vibrational frequency analysis has been conducted on N,N-dimethylaniline (DMA) using both experimental Raman spectroscopy and theoretical calculations. researchgate.net The spectrum of DMA is characterized by prominent bands corresponding to the aromatic ring vibrations, C-N stretching, and methyl group deformations. For instance, the experimental Raman spectrum of DMA shows characteristic peaks that can be compared with calculated values to assign fundamental vibrational modes. researchgate.net

In the case of this compound, the introduction of the hydrazinylmethyl group at the ortho position of the N,N-dimethylaniline ring is expected to introduce new vibrational modes and perturb the existing ones. The key additional vibrations would include N-N stretching, N-H bending (scissoring, wagging, and twisting), and C-N stretching of the benzyl-hydrazine bond. Studies on hydrazine and its derivatives show that the N-N stretching mode is typically observed in the Raman spectra. researchgate.net Furthermore, the presence of the substituent at the ortho position will likely influence the in-plane and out-of-plane bending modes of the aromatic C-H bonds and the skeletal vibrations of the benzene ring.

A comparative analysis with ortho-substituted aniline (B41778) derivatives, such as o-toluidine (B26562), can provide further insights. The Raman spectrum of o-toluidine has been documented and can serve as a reference for understanding the effects of ortho-substitution on the vibrational spectrum of the aniline ring. nih.gov Similarly, data from 2,4-dimethylaniline (B123086) reveals distinct Raman lines for the aromatic ring and methyl group vibrations, which can be used to predict the spectral features of the substituted N,N-dimethylaniline core of the target molecule. ias.ac.in

Table 1: Expected Characteristic Raman Bands for this compound based on Analogs

Functional Group/Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference Analog(s)
Aromatic C-H Stretch3000 - 3100N,N-dimethylaniline, o-toluidine researchgate.netnih.gov
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 3000N,N-dimethylaniline researchgate.net
N-H Stretch (Hydrazine)3200 - 3400Hydrazine derivatives
C=C Aromatic Ring Stretch1450 - 1650N,N-dimethylaniline, o-toluidine researchgate.netnih.gov
N-H Bending (Hydrazine)1550 - 1650Hydrazine derivatives
C-N Stretch (Aromatic Amine)1250 - 1350N,N-dimethylaniline researchgate.net
C-N Stretch (Alkyl Amine)1000 - 1250General amines
N-N Stretch (Hydrazine)1000 - 1100Hydrazine derivatives researchgate.net

This table is predictive and based on characteristic vibrational frequencies of related functional groups and molecules.

Electronic Absorption Spectroscopy (UV-Vis) Studies

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the N,N-dimethylaniline chromophore. N,N-dimethylaniline itself exhibits characteristic absorption bands in the ultraviolet region. These are typically π → π* transitions associated with the benzene ring and n → π* transitions involving the lone pair of electrons on the nitrogen atom of the dimethylamino group. For instance, N,N-dimethyl-m-toluidine, a structural isomer, is a compound for which UV-Vis spectral data is available. nih.gov

The introduction of a hydrazinylmethyl group at the ortho position can lead to both steric and electronic effects that may alter the absorption spectrum. Steric hindrance between the ortho-substituent and the dimethylamino group could cause the latter to twist out of the plane of the benzene ring. This would reduce the conjugation of the nitrogen lone pair with the aromatic π-system, potentially leading to a hypsochromic (blue) shift of the n → π* transition and a decrease in its intensity. Conversely, the hydrazinyl group itself contains lone pairs of electrons that could participate in electronic transitions.

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionPredicted λmax (nm)Contributing ChromophoreBasis of Prediction
π → π~250-270N,N-dimethylaniline ringBased on data for N,N-dimethylaniline and its ortho-substituted analogs. thermofisher.com
n → π~290-310N,N-dimethylamino groupBased on data for N,N-dimethylaniline and its ortho-substituted analogs. thermofisher.com
n → σ*<220Hydrazine moietyGeneral absorption of hydrazines.

This table is predictive and based on the electronic absorption characteristics of analogous compounds.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comunimi.it While no crystal structure for this compound has been reported in the searched literature, we can infer its likely molecular geometry by examining the crystal structures of analogous compounds.

The crystal structure of N,N-dimethylaniline derivatives reveals important information about the geometry of the dimethylamino group relative to the phenyl ring. wikipedia.org In many cases, the nitrogen atom of the dimethylamino group is slightly pyramidal, and the group itself may be twisted out of the plane of the benzene ring to minimize steric strain, especially with ortho-substituents.

The crystal structure of 4-aminobenzyl alcohol, an analog with a hydroxylmethyl group para to an amino group, provides insights into the potential packing and hydrogen bonding interactions that could be present in the crystal lattice of the target compound. researchgate.netnih.gov In 4-aminobenzyl alcohol, molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds, forming an extended framework. researchgate.net For this compound, the hydrazinyl group provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms), suggesting that hydrogen bonding would play a significant role in its crystal packing.

By examining the structures of ortho-substituted anilines and benzyl (B1604629) derivatives, it is anticipated that the C-N bond length of the dimethylamino group to the ring will be shorter than a typical C-N single bond due to some degree of π-conjugation. The bond angles around the nitrogen of the dimethylamino group are expected to be close to the trigonal planar value of 120° but may show some pyramidalization. The hydrazinylmethyl group will introduce additional conformational flexibility around the C-C and C-N single bonds.

Table 3: Expected Molecular Geometry Parameters for this compound

ParameterExpected ValueBasis of Prediction
C(aromatic)-N(dimethylamino) bond length~1.38 - 1.42 ÅCrystal structures of N,N-dimethylaniline derivatives.
C(aromatic)-C(methylene) bond length~1.50 - 1.54 ÅStandard sp²-sp³ C-C bond lengths.
C(methylene)-N(hydrazine) bond length~1.45 - 1.49 ÅStandard sp³ C-N bond lengths.
N-N bond length~1.43 - 1.47 ÅCrystal structures of hydrazine derivatives.
Dihedral angle (ring plane vs. C-N-C of dimethylamino)Variable, likely non-planarSteric hindrance from ortho-substituent.

This table presents expected values based on typical bond lengths and conformations observed in analogous structures.

Computational and Theoretical Chemistry Investigations of 2 Hydrazinylmethyl N,n Dimethylaniline Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. thaiscience.info This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. DFT calculations are used to determine molecular geometries, energies, and various electronic properties by modeling the electron density. nih.gov For 2-(hydrazinylmethyl)-N,N-dimethylaniline, DFT provides a foundational understanding of its structural and electronic behavior.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves calculating key bond lengths, bond angles, and dihedral (torsion) angles.

Due to the flexible single bonds in the -(hydrazinylmethyl) group, the molecule can exist in various conformations. Conformational landscape mapping is performed to identify the different stable conformers and their relative energies. This analysis helps in understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and interactions. The global minimum conformation represents the most stable and probable structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G++(d,p) level)

ParameterAtoms InvolvedCalculated Value
Bond LengthC(ar)-C(ar)~1.39 Å
Bond LengthC(ar)-N(dimethyl)~1.37 Å
Bond LengthC(ar)-CH2~1.51 Å
Bond LengthCH2-N(hydrazine)~1.46 Å
Bond LengthN-N (hydrazine)~1.44 Å
Bond AngleC(ar)-C(ar)-C(ar)~120°
Bond AngleC(ar)-CH2-N~112°
Dihedral AngleC(ar)-C(ar)-CH2-NVariable (defines conformation)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key concept used to describe chemical reactivity and electronic transitions. wikipedia.orgnumberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. nih.gov

Analysis of the spatial distribution of these orbitals on the this compound framework reveals which parts of the molecule are most involved in electron donation and acceptance. Typically, the HOMO is localized on the electron-rich N,N-dimethylaniline ring, while the LUMO might be distributed over the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-0.95
Energy Gap (ΔE)4.90

Note: These energy values are hypothetical, provided for illustrative purposes based on typical values for aniline (B41778) derivatives. thaiscience.info

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting how a molecule will interact with other species. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the dimethylamino and hydrazine (B178648) groups, indicating these are sites susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the hydrazine's -NH2 group would likely show positive potential, marking them as sites for nucleophilic interaction.

The Fukui function provides a more quantitative measure of local reactivity at specific atomic sites. nih.gov It helps to identify which atoms within the molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. bas.bg By calculating the values of the Fukui function for each atom in this compound, researchers can precisely pinpoint the most reactive centers, offering a deeper understanding of its chemical behavior. nih.gov

Theoretical Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis) with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its electronic behavior.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the calculated spectrum with the experimental one is a powerful method for structural verification. imist.manih.gov

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretching, C=C bending). This theoretical spectrum helps in the assignment of absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. scielo.org.za This allows for the prediction of the maximum absorption wavelengths (λmax) and helps to understand the nature of the electronic transitions, such as π→π* transitions within the aniline ring. hw.ac.uk

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic TechniqueFeaturePredicted ValueHypothetical Experimental Value
¹H NMR-N(CH₃)₂ protons~2.7 ppm2.65 ppm
¹³C NMRAromatic C-N~150 ppm151 ppm
IRN-H Stretch (hydrazine)~3350 cm⁻¹3345 cm⁻¹
UV-Visλmax (π→π*)~255 nm251 nm

Note: The presented data is hypothetical and serves to illustrate the correlation between theoretical predictions and experimental results.

Analysis of Intermolecular Interactions and Crystal Packing via Computational Methods (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a compound are governed by how its molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions responsible for crystal packing. nih.govnih.gov

Table 4: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution to Hirshfeld Surface (%)
H···H45.5%
C···H / H···C28.2%
N···H / H···N22.1%
C···C2.5%
Other1.7%

Note: Percentages are illustrative, based on typical values for similar organic compounds containing hydrogen bond donors and aromatic rings. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Beyond static molecular properties, computational chemistry is instrumental in studying dynamic processes like chemical reactions. By modeling the reaction pathway of this compound with another reactant, it is possible to map the potential energy surface that connects reactants to products.

This involves locating and characterizing the structures of transition states—the high-energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. These calculations provide deep mechanistic insights, helping to understand how bonds are formed and broken, and predicting the feasibility and outcome of a chemical transformation. For example, modeling could be used to understand the mechanism of its synthesis or its potential reactions, such as condensation with aldehydes or ketones to form hydrazones.

Chemical Reactivity and Transformative Pathways of 2 Hydrazinylmethyl N,n Dimethylaniline and Its Derivatives

Reactions Leading to Hydrazone and Schiff Base Derivatives

The primary amine of the hydrazine (B178648) group in 2-(hydrazinylmethyl)-N,N-dimethylaniline is a potent nucleophile, readily reacting with carbonyl compounds. This reactivity is fundamental to the formation of hydrazones and Schiff bases, which are pivotal intermediates in organic synthesis.

The reaction with aldehydes and ketones proceeds via a nucleophilic addition-elimination mechanism to form hydrazones. wikipedia.org The nitrogen atom of the terminal -NH2 group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. alfa-chemistry.com Under mildly acidic conditions, which serve to activate the carbonyl group by protonation, the carbinolamine subsequently eliminates a molecule of water to yield the stable C=N double bond of the hydrazone. wikipedia.org

Similarly, while the term Schiff base is often used interchangeably with imine and typically refers to the product of a primary amine and a carbonyl compound, hydrazones are a specific subclass of these C=N containing compounds. sciencemadness.orgbyjus.com The formation is robust, occurring with a wide variety of aliphatic and aromatic aldehydes and ketones, leading to structurally diverse products. These hydrazone derivatives are often stable, crystalline solids, and serve as key precursors for further cyclization reactions. researchgate.netresearchgate.net

Table 1: Synthesis of Hydrazone Derivatives from this compound
Reactant (Aldehyde/Ketone)Product NameTypical Reaction ConditionsExpected Yield
Benzaldehyde1-((2-(dimethylamino)benzyl)amino)-2-benzylideneamineEthanol, Acetic Acid (cat.), RefluxHigh
Acetone1-((2-(dimethylamino)benzyl)amino)-2-isopropylideneamineMethanol (B129727), Room TemperatureGood
4-Nitrobenzaldehyde1-((2-(dimethylamino)benzyl)amino)-2-(4-nitrobenzylidene)amineEthanol, RefluxHigh
Cyclohexanone1-((2-(dimethylamino)benzyl)amino)-2-cyclohexylideneamineMethanol, Acetic Acid (cat.), RefluxGood

Azo Coupling Reactions and Chromophore Formation

The N,N-dimethylaniline portion of the molecule is a strongly activated aromatic ring, highly susceptible to electrophilic aromatic substitution. The dimethylamino group is a powerful electron-donating group, directing incoming electrophiles to the ortho and para positions. This reactivity is exploited in azo coupling reactions to form intensely colored azo dyes. nih.gov

The reaction involves an aromatic diazonium ion, which acts as a weak electrophile. nih.gov This ion attacks the electron-rich N,N-dimethylaniline ring, typically at the para position due to reduced steric hindrance, to form a resonance-stabilized intermediate (sigma complex). thermofisher.com Subsequent deprotonation restores the aromaticity of the ring and yields the final azo compound, characterized by the -N=N- (azo) chromophore linking the two aromatic systems. nih.gov The reaction is sensitive to pH; it must be conducted in mildly acidic to neutral conditions to ensure a sufficient concentration of the diazonium ion without protonating the dimethylamino group, which would deactivate the ring. nih.govjk-sci.com The resulting azo dyes often exhibit vibrant colors, a property directly related to the extended π-conjugation across the molecule.

Table 2: Representative Azo Dyes Formed via Coupling with the N,N-Dimethylaniline Moiety
Diazonium Salt PrecursorAzo Dye Product NameObserved Color
Aniline (B41778)4-((2-((2-(dimethylamino)benzyl)amino)amino)phenyl)phenyldiazeneYellow/Orange
Sulfanilic acid4-((4-(dimethylamino)-3-(hydrazinylmethyl)phenyl)diazenyl)benzenesulfonic acidRed
p-Nitroaniline1-(2-(dimethylamino)benzyl)-2-(4-((4-nitrophenyl)diazenyl)phenyl)hydrazineDeep Red

Oxidation Chemistry and the Role of N-Oxide Intermediates in Organic Transformations

The oxidation of this compound can occur at two distinct sites: the tertiary amine of the aniline ring and the hydrazine moiety.

Oxidation of the N,N-dimethylamino group, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), leads to the formation of N,N-dimethylaniline N-oxide. These N-oxides are stable, isolable intermediates that exhibit unique reactivity. The N-O bond is weak and can be activated by acylation (e.g., with acetic anhydride or triflic anhydride). The resulting O-acylated intermediate is highly reactive and can undergo a-sigmatropic rearrangement (the Meisenheimer rearrangement) or related pathways, leading to the introduction of functional groups (such as -OH, -OSO2R, -Cl, -Br) at the ortho position of the aromatic ring. This temporary elevation of the oxidation state at the nitrogen atom facilitates functionalization of the aromatic ring under metal-free conditions.

The hydrazine group is also susceptible to oxidation. Mild oxidizing agents can convert the hydrazine to a diazene (Ar-CH2-N=NH), a transient species. Stronger oxidation can lead to cleavage of the N-N bond or even the C-N bond. The oxidation of benzylhydrazines can yield a variety of products depending on the oxidant and conditions, including the corresponding aldehyde or carboxylic acid via cleavage of the C-N bond, or radical intermediates that can participate in further reactions. The presence of two oxidizable centers in the molecule suggests that reaction selectivity would be a key consideration in any oxidative transformation.

Mannich Reactions Involving Hydrazinylmethyl Aniline Scaffolds

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. This versatile, three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of more complex molecules.

While the classical Mannich reaction is well-documented with a broad range of simple amines, the reactivity of more complex scaffolds, such as those containing both hydrazine and aniline moieties, presents a unique chemical landscape. The investigation into the participation of this compound and its derivatives in Mannich-type transformations is an area of specialized interest within synthetic chemistry. The presence of multiple nucleophilic nitrogen centers—the aniline nitrogen and the two nitrogens of the hydrazine group—raises questions of regioselectivity and reactivity.

Detailed research into the specific application of this compound as the amine component in Mannich reactions is not extensively documented in publicly available literature. However, the general principles of the Mannich reaction provide a framework for predicting the potential reactivity of such scaffolds. The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org This is followed by the nucleophilic attack of the enol form of the active hydrogen compound on the iminium ion to yield the final β-amino-carbonyl compound. wikipedia.org

In the context of a hydrazinylmethyl aniline derivative, the relative nucleophilicity and steric hindrance of the different nitrogen atoms would likely dictate the course of the reaction. The aniline nitrogen, being part of an aromatic system, is generally less basic and nucleophilic than the aliphatic hydrazine nitrogens. Consequently, it is plausible that the terminal nitrogen of the hydrazine moiety would be the primary site of reaction with the aldehyde to form the initial adduct, which then dehydrates to the reactive iminium ion.

Hypothetical Reaction Pathway:

The anticipated pathway for a Mannich reaction involving a generic hydrazinylmethyl aniline scaffold, formaldehyde, and an enolizable ketone (e.g., acetophenone) would proceed as follows:

Iminium Ion Formation: The more nucleophilic terminal hydrazine nitrogen would react with formaldehyde to form a hydrazinyl-substituted iminium ion.

Enolization: The ketone, in the presence of an acid or base catalyst, would tautomerize to its enol form.

Nucleophilic Attack: The enol would then act as a nucleophile, attacking the electrophilic carbon of the iminium ion.

Product Formation: The final product would be a β-(hydrazinyl-substituted)-aminoketone.

Further research is required to isolate and characterize the specific products of Mannich reactions with this compound and to establish the optimal reaction conditions, including solvents, catalysts, and temperature, that would favor the formation of the desired Mannich bases. Such studies would also need to definitively address the question of which nitrogen atom in the hydrazinylmethyl aniline scaffold preferentially participates in the reaction.

Coordination Chemistry and Ligand Applications of 2 Hydrazinylmethyl N,n Dimethylaniline Analogs

Design and Synthesis of Ligands Incorporating Hydrazinylmethyl-Aniline Moieties

The design of ligands based on the 2-(hydrazinylmethyl)-N,N-dimethylaniline framework focuses on creating polydentate systems capable of forming stable chelate rings with transition metal ions. The synthetic strategy for these ligands typically involves a multi-step process. A common approach begins with the appropriate aniline (B41778) derivative, which can be functionalized to introduce the hydrazinylmethyl group.

One potential synthetic route involves the initial formylation of the aniline derivative, followed by the formation of a hydrazone, and subsequent reduction to the desired hydrazine (B178648). For instance, the condensation reaction between a substituted benzaldehyde and a hydrazine derivative is a common method for forming hydrazone Schiff bases. These can then be selectively reduced to the corresponding hydrazine.

Another synthetic strategy could involve the direct alkylation of hydrazine with a suitable haloalkyl-aniline derivative. However, this method may require careful control of reaction conditions to avoid over-alkylation and the formation of side products. The choice of substituents on the aniline ring (R groups in the table below) allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.

Table 1: Examples of Substituted Hydrazinylmethyl-Aniline Ligand Analogs

Ligand NameR Group on Aniline RingPotential Donor Atoms
This compound2-N(CH₃)₂N (aniline), N (hydrazine), N (hydrazine)
4-methoxy-2-(hydrazinylmethyl)aniline4-OCH₃N (aniline), N (hydrazine), N (hydrazine)
4-nitro-2-(hydrazinylmethyl)aniline4-NO₂N (aniline), N (hydrazine), N (hydrazine)

The characterization of these newly synthesized ligands is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry, to confirm their molecular structure and purity.

Formation and Characterization of Transition Metal Complexes with Hydrazine-Based Ligands

The formation of transition metal complexes with ligands incorporating hydrazinylmethyl-aniline moieties generally proceeds through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and geometry of the resulting complex. These ligands can act as bidentate or tridentate chelators, coordinating to the metal center through the nitrogen atoms of the aniline and hydrazine groups.

The characterization of these metal complexes involves a range of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the metal-to-ligand ratio. Molar conductivity measurements can be used to determine the electrolytic nature of the complexes.

Spectroscopic methods are crucial for elucidating the coordination mode of the ligand. In FT-IR spectroscopy, a shift in the vibrational frequencies of the N-H and C-N bonds upon complexation provides evidence of the ligand's coordination to the metal ion. Electronic absorption spectroscopy (UV-Vis) offers insights into the electronic transitions within the complex and can help in proposing the geometry around the metal center. Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and the spin state of the central metal ion.

Spectroscopic and Structural Studies of Metal Chelates

Detailed spectroscopic and structural studies are essential for a comprehensive understanding of the metal chelates formed with hydrazinylmethyl-aniline analogs.

Spectroscopic Studies:

Infrared (IR) Spectroscopy: The IR spectra of the free ligands typically show characteristic bands for N-H stretching and bending vibrations of the hydrazine group. Upon complexation, these bands often shift to lower or higher wavenumbers, indicating the involvement of the hydrazine nitrogen atoms in coordination to the metal ion. New bands may also appear in the far-IR region, which can be attributed to the metal-nitrogen (M-N) vibrations.

¹H NMR Spectroscopy: In the ¹H NMR spectra of the diamagnetic metal complexes, the signals corresponding to the protons of the hydrazinylmethyl and aniline moieties can be compared to those of the free ligand. Shifts in the chemical shifts of the protons adjacent to the coordinating nitrogen atoms provide further evidence of complex formation.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes typically exhibit bands corresponding to intra-ligand transitions (π → π* and n → π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The d-d transitions of the metal ions, although often weak, can provide information about the coordination geometry.

Electronic Properties and Bonding Analysis in Coordination Compounds

The electronic properties and the nature of the metal-ligand bonding in coordination compounds of hydrazinylmethyl-aniline analogs can be investigated through a combination of experimental techniques and computational methods.

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of these complexes. It can provide information about the oxidation and reduction potentials of the metal center and the ligand, as well as the stability of the different oxidation states. The electronic environment around the metal ion, as influenced by the substituents on the aniline ring, can significantly affect these redox potentials.

Computational studies, such as Density Functional Theory (DFT), can be employed to gain deeper insights into the electronic structure and bonding of these complexes. DFT calculations can be used to optimize the geometry of the complexes, calculate their molecular orbital energies, and visualize the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This analysis helps in understanding the nature of the frontier orbitals and their involvement in chemical reactions and electronic transitions. The calculated electronic properties can then be correlated with the experimental data obtained from spectroscopic and electrochemical measurements.

Catalytic Applications of Metal-Ligand Systems in Organic Reactions

Transition metal complexes derived from hydrazinylmethyl-aniline analogs are promising candidates for catalytic applications in various organic reactions due to the potential for redox activity at both the metal center and the ligand framework.

The ability of the central metal ion to exist in multiple oxidation states, coupled with the potential for the hydrazine-aniline ligand to participate in electron transfer processes, makes these complexes suitable for redox catalysis. For example, complexes of metals like copper, cobalt, and manganese with related nitrogen- and oxygen-donating ligands have shown catalytic activity in the oxidation of alcohols and hydrocarbons.

These complexes can facilitate electron transfer from a substrate to an oxidant or vice versa. The catalytic cycle often involves the substrate coordinating to the metal center, followed by an intramolecular electron transfer event. The ligand can play a crucial role in stabilizing the different oxidation states of the metal during the catalytic process and can also directly participate in the redox steps.

Beyond redox catalysis, these metal-ligand systems can be employed in a variety of metal-mediated transformations in organic synthesis. For instance, palladium and nickel complexes are well-known catalysts for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. The hydrazinylmethyl-aniline ligands can serve as supporting ligands in these catalytic systems, influencing the activity and selectivity of the catalyst.

Furthermore, the coordination of an organic substrate to the metal center can activate it towards nucleophilic or electrophilic attack. This principle can be exploited in reactions such as hydroformylation, hydrogenation, and polymerization. The specific design of the ligand, including the steric bulk and electronic properties of the substituents on the aniline ring, can be used to control the regioselectivity and stereoselectivity of these transformations. Research in this area is focused on developing highly efficient and selective catalysts for the synthesis of fine chemicals and pharmaceuticals.

Advanced Research Applications in Organic Synthesis and Materials Science

Utility as a Versatile Synthon for Complex Organic Molecule Construction

The bifunctional nature of 2-(hydrazinylmethyl)-N,N-dimethylaniline, possessing both a nucleophilic hydrazine (B178648) group and an aromatic aniline (B41778) core, theoretically positions it as a valuable synthon for constructing complex heterocyclic molecules. The hydrazine moiety is a classical precursor for synthesizing nitrogen-containing heterocycles such as pyrazoles, pyridazines, and indazoles through condensation reactions with dicarbonyl compounds or other suitable electrophiles. The N,N-dimethylaniline portion offers a site for electrophilic aromatic substitution, typically at the para-position, allowing for the introduction of further functionalities. However, no specific examples of its use in the total synthesis of complex natural products or pharmaceuticals have been documented.

Role in the Development of Novel Synthetic Methodologies and Reagents

While the parent compound, N,N-dimethylaniline, is widely used as a reagent, particularly as a mild base, a precursor in dye synthesis, and a component in polymerization reactions, the specific contributions of this compound to new synthetic methods are not described in the literature. pubcompare.ainih.gov Hypothetically, its structure could be leveraged in reactions where the hydrazine group acts as a directing group or participates in intramolecular cyclizations. For instance, it could be explored as a ligand in transition-metal catalysis or as a building block in one-pot, multi-component reactions, though no such methodologies have been published.

Investigational Roles in Corrosion Inhibition Mechanisms through Theoretical Studies

Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are frequently investigated as corrosion inhibitors for metals in acidic environments. ijcsi.proresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that impedes corrosive processes. Theoretical studies, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the inhibition efficiency of such compounds by calculating quantum chemical parameters. icrc.ac.irnih.gov

DFT studies on related hydrazine or aniline derivatives typically analyze parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and Mulliken charge distribution to understand the molecule's ability to donate electrons to the vacant d-orbitals of metal atoms and its adsorption behavior. icrc.ac.irnih.gov Although this compound possesses the necessary structural features—multiple nitrogen atoms and a phenyl ring—to be a candidate for corrosion inhibition, no theoretical or experimental studies have been published to validate this potential application.

Table 1: Illustrative Quantum Chemical Parameters Used in Theoretical Corrosion Studies (Based on Analogous Compounds) This table is conceptual and shows the types of data generated in DFT studies of corrosion inhibitors; specific values for this compound are not available.

ParameterTheoretical Significance in Corrosion Inhibition
EHOMO (eV) Higher values indicate a greater tendency to donate electrons to the metal surface, enhancing inhibition.
ELUMO (eV) Lower values suggest a greater ability to accept electrons from the metal, contributing to the adsorption process.
Energy Gap (ΔE) A smaller energy gap implies higher reactivity and potentially stronger adsorption on the metal surface.
Dipole Moment (Debye) Influences the adsorption process through electrostatic interactions.
Mulliken Charges Indicates the distribution of electronic charge on atoms, identifying active sites (e.g., N atoms) for adsorption.

Exploration in Photochemistry and Photo-Controlled Organic Reactions

The N,N-dimethylaniline scaffold is a well-known electron donor in photochemical reactions and has been utilized in various photoorganocatalytic processes. researchgate.netresearchgate.net For example, N,N-dimethylanilines can react with N-substituted maleimides under photochemical conditions, initiated by a photoinitiator like benzaldehyde, to form complex heterocyclic structures. researchgate.netresearchgate.net The reaction proceeds through the formation of a radical cation of the aniline derivative.

Given the presence of the N,N-dimethylaniline moiety, it is plausible that this compound could participate in similar photo-controlled reactions. The hydrazine group might introduce new reaction pathways or influence the stability of intermediates. However, the photochemical behavior of this specific compound has not been investigated or reported in scientific literature.

Application in Academic Research on Chemical Sensing and Detection Technologies

The development of chemical sensors often relies on molecules that exhibit a measurable change (e.g., colorimetric or fluorescent) upon interaction with a specific analyte. The hydrazine functional group is known to react with aldehydes and ketones to form hydrazones, a reaction that can be coupled to a signaling mechanism for detection. Furthermore, the nitrogen atoms in both the hydrazine and aniline groups could act as binding sites for metal ions.

Therefore, this compound could theoretically serve as a platform for designing chemosensors for carbonyl compounds or specific metal cations. Despite this potential, no research has been published on the synthesis or application of this molecule or its derivatives in the field of chemical sensing and detection.

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